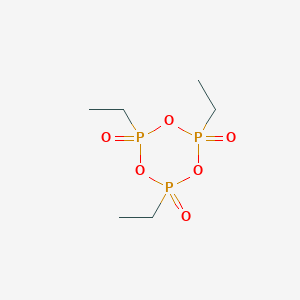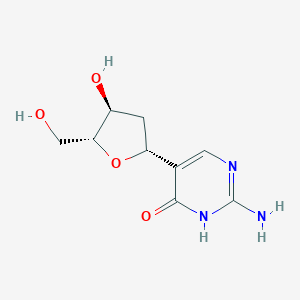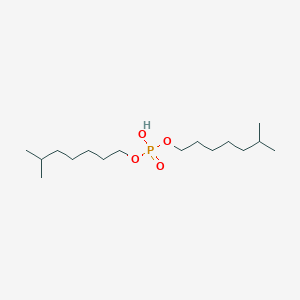![molecular formula C9H9FO3 B179412 (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 170353-20-5](/img/structure/B179412.png)
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, also known as FLUMA, is a chemical compound that has received significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, material science, and organic synthesis. FLUMA is a versatile compound that can be synthesized using different methods, and its unique structure has led to numerous research studies aimed at understanding its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood, but it is believed to act as a nucleophile in various reactions due to the presence of the hydroxyl group. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been shown to undergo reactions with electrophiles such as aldehydes, ketones, and epoxides, leading to the formation of various products.
Biochemical And Physiological Effects
The biochemical and physiological effects of (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol are not well studied, but it has been shown to have low toxicity in vitro and in vivo. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been used as a fluorescent probe for the detection of intracellular reactive oxygen species and has been shown to have potential as a therapeutic agent for the treatment of cancer.
Advantages And Limitations For Lab Experiments
The advantages of using (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in lab experiments include its versatility, low toxicity, and ease of synthesis. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be synthesized using different methods, and its unique structure allows for the preparation of various derivatives. However, the limitations of using (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in lab experiments include its limited solubility in water, which can affect its bioavailability, and the lack of detailed studies on its biochemical and physiological effects.
Future Directions
For (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol research include its use as a fluorescent probe for the detection of intracellular reactive oxygen species, its use as a ligand in catalysis, and its potential as a therapeutic agent for the treatment of cancer. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol derivatives with improved solubility and bioavailability could also be synthesized for further study.
Synthesis Methods
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be synthesized using different methods, including the Grignard reaction, the Suzuki-Miyaura coupling reaction, and the reduction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid. The Grignard reaction involves the reaction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid with a Grignard reagent, followed by the addition of formaldehyde. The Suzuki-Miyaura coupling reaction involves the reaction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-boronic acid with a suitable aryl halide, followed by the addition of formaldehyde. The reduction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has various scientific research applications, including its use as a building block for the synthesis of biologically active compounds, as a ligand in catalysis, and as a precursor for the preparation of functional materials. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been used as a starting material for the synthesis of anti-tumor agents, anti-inflammatory agents, and antiviral agents. It has also been used as a ligand in palladium-catalyzed cross-coupling reactions and as a precursor for the preparation of fluorescent materials.
properties
CAS RN |
170353-20-5 |
|---|---|
Product Name |
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol |
Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2 |
InChI Key |
RBIPJOGPQYNEOY-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
Canonical SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
synonyms |
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)Methanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




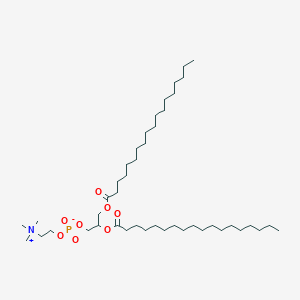
![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)
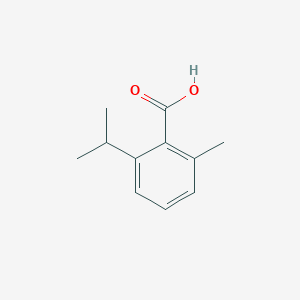
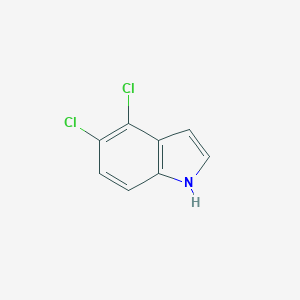
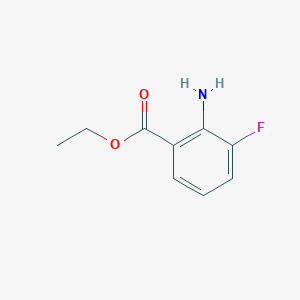
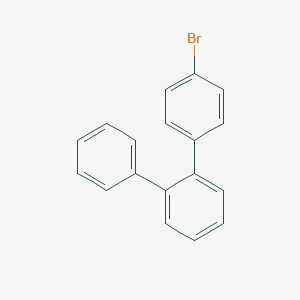
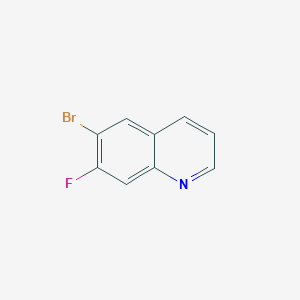
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
